6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone 6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone
Brand Name: Vulcanchem
CAS No.: 284682-59-3
VCID: VC16115042
InChI: InChI=1S/C16H10I2N2O2/c17-11-6-12-15(13(18)7-11)19-9-20(16(12)22)8-14(21)10-4-2-1-3-5-10/h1-7,9H,8H2
SMILES:
Molecular Formula: C16H10I2N2O2
Molecular Weight: 516.07 g/mol

6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone

CAS No.: 284682-59-3

Cat. No.: VC16115042

Molecular Formula: C16H10I2N2O2

Molecular Weight: 516.07 g/mol

* For research use only. Not for human or veterinary use.

6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone - 284682-59-3

Specification

CAS No. 284682-59-3
Molecular Formula C16H10I2N2O2
Molecular Weight 516.07 g/mol
IUPAC Name 6,8-diiodo-3-phenacylquinazolin-4-one
Standard InChI InChI=1S/C16H10I2N2O2/c17-11-6-12-15(13(18)7-11)19-9-20(16(12)22)8-14(21)10-4-2-1-3-5-10/h1-7,9H,8H2
Standard InChI Key OZDNVXYFDGRXTG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3I)I

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a quinazolinone core—a bicyclic system comprising fused benzene and pyrimidinone rings. At positions 6 and 8, iodine atoms replace hydrogen atoms, introducing steric bulk and electronic effects. The 3-position is substituted with a 2-oxo-2-phenylethyl group, which consists of a ketone-linked phenyl moiety (Figure 1).

Table 1: Key Structural Features

FeatureDescription
Core structureQuinazolinone (4(3H)-quinazolinone)
Substituents- Iodine at C6 and C8
- 2-Oxo-2-phenylethyl group at N3
Molecular formulaC16H10I2N2O2\text{C}_{16}\text{H}_{10}\text{I}_{2}\text{N}_{2}\text{O}_{2}
Molecular weight516.07 g/mol
Canonical SMILESC1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3I)I

The iodine atoms significantly influence the compound’s electronic environment, enhancing lipophilicity and potentially modulating interactions with biological targets. The phenacyl group introduces a planar aromatic system, which may participate in π-π stacking or hydrophobic interactions .

Spectroscopic Characterization

While experimental spectral data for this specific compound are scarce, analogous quinazolinones provide insights into expected patterns:

  • IR Spectroscopy: A strong absorption band near 1680–1700 cm1^{-1} corresponds to the carbonyl group of the quinazolinone ring . Additional peaks for C-I stretching (~500 cm1^{-1}) and aromatic C-H bending (~750 cm1^{-1}) are anticipated.

  • 1^1H NMR: Protons on the phenyl ring (δ 7.2–7.8 ppm) and the methylene group adjacent to the ketone (δ 4.5–5.0 ppm) would appear as distinct multiplets .

  • Mass Spectrometry: The molecular ion peak at m/z 516.07 confirms the molecular weight, with fragmentation patterns likely involving loss of iodine atoms (127 amu each).

Synthesis and Functionalization

Synthetic Routes

The synthesis of 6,8-diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone likely follows established quinazolinone preparation strategies, adapted for iodination and phenacyl incorporation. A plausible pathway involves:

  • Quinazolinone Core Formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions .

  • Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) to introduce iodine at positions 6 and 8.

  • N3-Alkylation: Reaction with phenacyl bromide to attach the 2-oxo-2-phenylethyl group .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
CyclizationAnthranilic acid, urea, polyphosphoric acidForm quinazolinone core
IodinationICl, CHCl₃, 0–5°CIntroduce iodine at C6 and C8
AlkylationPhenacyl bromide, K₂CO₃, DMF, 80°CAttach phenacyl group at N3

Challenges in Synthesis

  • Regioselectivity: Ensuring iodination occurs exclusively at C6 and C8 requires careful control of reaction conditions, as quinazolinones can undergo electrophilic substitution at multiple positions .

  • Stability: The electron-withdrawing carbonyl group may deactivate the ring, necessitating vigorous iodinating agents.

Biological Activities and Mechanistic Insights

Hypothesized Pharmacological Effects

Quinazolinones are known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The iodinated derivative’s potential mechanisms include:

  • Enzyme Inhibition: The planar structure may intercalate into DNA or inhibit topoisomerases, analogous to camptothecin derivatives .

  • Receptor Modulation: The phenacyl group could interact with kinase ATP-binding pockets, similar to EGFR inhibitors like gefitinib .

Table 3: Comparative Biological Activities of Quinazolinones

CompoundActivityTarget
6,8-Diiodo-3-(2-oxo-2-phenylethyl)Hypothesized anticancerTopoisomerase/DNA
6-Chloro-3-(mesitylmethyl)AntimicrobialBacterial cell wall
3-Benzylquinazolin-4-one Anti-inflammatoryCOX-2

Research Gaps and Opportunities

No direct studies on this compound’s bioactivity exist, but its structural analogs demonstrate promising profiles. Future research should prioritize:

  • In vitro Screening: Cytotoxicity assays against cancer cell lines (e.g., MCF-7, A549).

  • Molecular Docking: Simulations to predict binding affinity for kinases or DNA-associated enzymes .

Applications in Organic Synthesis

Role as a Synthetic Intermediate

The iodine atoms serve as handles for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to diverse quinazolinone libraries.

Table 4: Potential Derivitization Reactions

Reaction TypeReagentsProduct
Suzuki couplingPd(PPh₃)₄, arylboronic acid6,8-Diarylquinazolinone
Nucleophilic substitutionNaN₃, DMF6,8-Diazidoquinazolinone

Material Science Applications

Iodine’s high atomic number makes the compound a candidate for X-ray contrast agents or scintillation materials, though this remains unexplored.

ParameterDetail
Purity≥95% (HPLC)
Storage2–8°C, protected from light
HandlingUse PPE; avoid inhalation

Comparative Analysis with Halogenated Analogs

Table 6: Structural and Functional Comparison

CompoundHalogenSubstituentBioactivity
6,8-Diiodo-3-(2-oxo-2-phenylethyl)I, IPhenacylHypothesized anticancer
6,8-Dichloro-3-(mesitylmethyl)Cl, ClMesitylmethylAntimicrobial
6-Bromo-2-methylquinazolinone BrMethylAntifungal

The diiodo derivative’s larger halogen atoms and phenacyl group may enhance membrane permeability compared to chloro or bromo analogs, potentially improving bioavailability.

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